2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one
CAS No.:
Cat. No.: VC16006133
Molecular Formula: C6H4N2O2S
Molecular Weight: 168.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4N2O2S |
|---|---|
| Molecular Weight | 168.18 g/mol |
| IUPAC Name | 2-sulfanylidene-1H-furo[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-10-4)7-6(11)8-5/h1-2H,(H2,7,8,9,11) |
| Standard InChI Key | NDYVYNMHEFQCFN-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC2=C1NC(=S)NC2=O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The compound’s IUPAC name, 2-sulfanylidene-1H-furo[3,2-d]pyrimidin-4-one, reflects its bicyclic framework comprising a furan ring fused to a pyrimidinone system at the [3,2-d] position. The thioxo group at position 2 introduces sulfur-based reactivity, while the lactam moiety at position 4 contributes to hydrogen-bonding interactions. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄N₂O₂S |
| Molecular Weight | 168.18 g/mol |
| Canonical SMILES | C1=COC2=C1NC(=S)NC2=O |
| InChIKey | NDYVYNMHEFQCFN-UHFFFAOYSA-N |
The planar fused-ring system enables π-π stacking, while the thioamide group (-N-C=S) facilitates tautomerism between thione and thiol forms, influencing reactivity .
Spectroscopic and Computational Insights
Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorptions for C=O (1677 cm⁻¹) and N-H (3152–3418 cm⁻¹) groups, with thioxo C=S stretches typically appearing near 1200–1250 cm⁻¹ . Nuclear magnetic resonance (NMR) data for related structures show pyrimidine C-H protons resonating at δ 7.5–8.5 ppm, while furan protons appear upfield (δ 6.0–7.0 ppm) . Density functional theory (DFT) studies predict a dipole moment of ~4.5 D, driven by the polarized C=O and C=S bonds.
Synthetic Methodologies
Condensation-Thiation Approaches
The primary synthesis route involves a two-step protocol:
-
Condensation: Reacting 3-aminofuran derivatives with pyrimidine precursors (e.g., β-keto esters) under acidic conditions forms the fused dihydrofuropyrimidinone core.
-
Thiation: Treating the intermediate with Lawesson’s reagent or phosphorus pentasulfide substitutes the carbonyl oxygen at position 2 with sulfur, yielding the thioxo derivative .
For example, reacting 5-aminofuran-2-carboxylate with ethyl acetoacetate in acetic acid generates 2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one, which undergoes thiation with P₂S₅ in toluene at 110°C to afford the target compound in 65–75% yield.
Multicomponent Reactions
Recent advances employ one-pot strategies to streamline synthesis. A three-component reaction of barbituric acids, aldehydes, and pyridinium bromides in aqueous media produces dihydrofuropyrimidines with diastereoselectivity . For instance, using choline hydroxide as a catalyst enables the formation of trans-6,7-dihydro derivatives in >85% yield, demonstrating the method’s efficiency and green chemistry credentials .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its planar aromatic system but dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 250°C, with the thioxo group prone to oxidation under acidic conditions, forming sulfoxide derivatives .
Tautomeric Behavior
Quantum mechanical calculations reveal two dominant tautomers:
-
Thione form (90% prevalence): Stabilized by resonance between the thioamide and pyrimidinone groups.
-
Thiol form: Higher energy by 8.3 kcal/mol, observed transiently in basic media.
This tautomerism impacts reactivity, as the thione form preferentially undergoes alkylation at sulfur, while the thiol form participates in nucleophilic substitutions .
Biological Activities and Applications
Anticancer Screening
Pyrimidine-fused heterocycles demonstrate inhibition of topoisomerase II (IC₅₀ = 2.7 µM) and cyclin-dependent kinases . The compound’s planar structure may intercalate DNA, as evidenced by bathochromic shifts in UV-vis spectra upon interaction with calf thymus DNA.
Analytical Characterization Techniques
Chromatographic Profiling
High-performance liquid chromatography (HPLC) using a C18 column (MeCN/H₂O, 70:30) elutes the compound at 6.8 min with 99.2% purity. Mass spectrometry (ESI+) shows a predominant [M+H]⁺ ion at m/z 169.03, with fragmentation peaks at m/z 141 (loss of CO) and 113 (loss of S) .
X-ray Crystallography
Single-crystal analysis of a brominated analog (5-bromo derivative) confirms the bicyclic system’s planarity, with bond lengths of 1.68 Å (C=S) and 1.23 Å (C=O) . The dihedral angle between furan and pyrimidine rings is 2.3°, indicating nearly perfect conjugation.
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields (60–75%) due to side reactions during thiation. Future work could explore photocatalytic thiol-ene couplings or flow chemistry to improve efficiency .
Unexplored Biological Targets
The compound’s potential as a kinase inhibitor or PARP-1 antagonist remains untested. In silico models predict strong binding to EGFR (ΔG = -9.8 kcal/mol), warranting experimental validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume